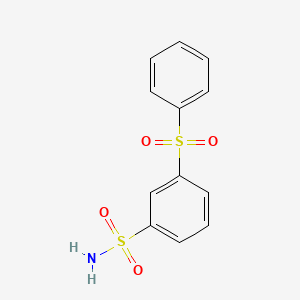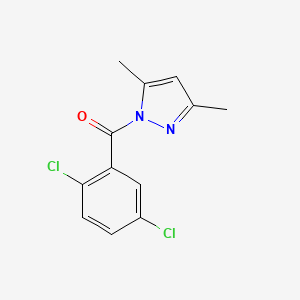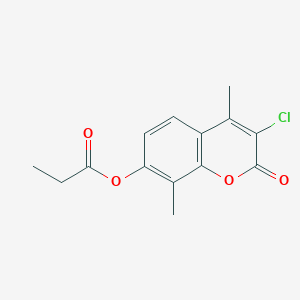
3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate, also known as CDMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in various fields such as medicine, agriculture, and industry.
作用機序
The mechanism of action of 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the generation of reactive oxygen species. In cancer cells, 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to induce apoptosis and inhibit cell proliferation. In viruses, it has been found to inhibit viral replication and gene expression.
Biochemical and Physiological Effects
3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been found to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. It has also been found to have a protective effect on the liver and kidneys. In cancer cells, 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to induce DNA damage and inhibit angiogenesis.
実験室実験の利点と制限
3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment for its synthesis and analysis.
将来の方向性
There are several potential future directions for the research on 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate. In medicine, it could be studied further for its potential use in the treatment of various diseases such as cancer and viral infections. In agriculture, it could be tested for its efficacy as a plant growth regulator and insecticide. In industry, it could be further developed as a fluorescent probe for the detection of metal ions. Additionally, more studies could be conducted to better understand the mechanism of action of 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate and to optimize its synthesis and analysis methods.
Conclusion
In conclusion, 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate is a synthetic compound with potential applications in various scientific fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its use as a plant growth regulator and fluorescent probe. While its mechanism of action is not fully understood, it has been found to have various biochemical and physiological effects. Further research is needed to fully explore its potential applications and to optimize its synthesis and analysis methods.
合成法
3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate can be synthesized through a multi-step process that involves the reaction of 4-chloro-7-hydroxy-2H-chromen-2-one with methyl acrylate in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions including esterification, chlorination, and oxidation to yield the final product, 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate.
科学的研究の応用
3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been studied extensively for its potential applications in various scientific fields. In medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In agriculture, 3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been tested as a plant growth regulator and insecticide. In industry, it has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
(3-chloro-4,8-dimethyl-2-oxochromen-7-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4/c1-4-11(16)18-10-6-5-9-7(2)12(15)14(17)19-13(9)8(10)3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDPFUMUVHIWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5842465.png)
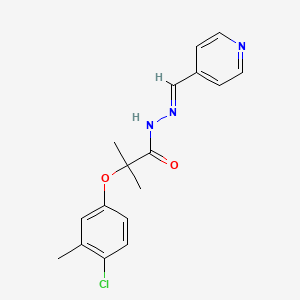
![N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5842488.png)
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)
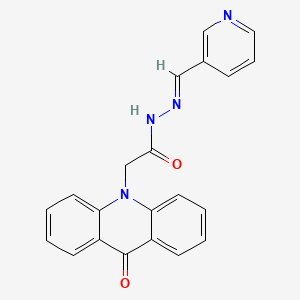
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)
![N-benzyl-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5842528.png)
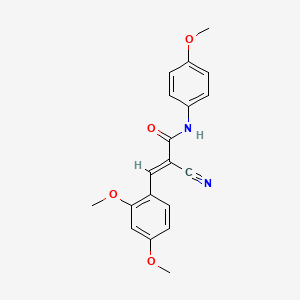
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)
![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)
